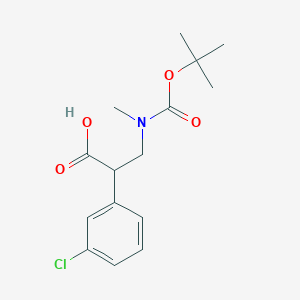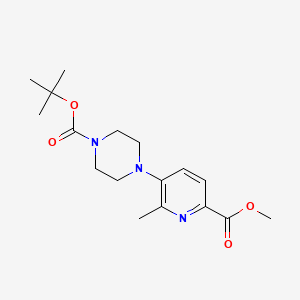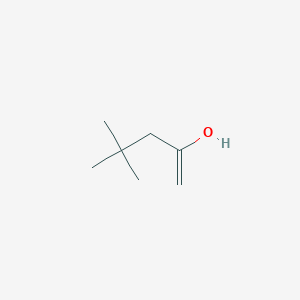
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the oxazole ring, along with the nitrogen atom in the pyridine ring, contributes to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the desired oxazole-pyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(Oxazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 6-(Oxazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates: These compounds have similar structural features but differ in the substituents on the oxazole ring.
2,6-Bis(oxazol-5-yl)pyridine:
Uniqueness
6-(Oxazol-5-yl)pyridine-2-carboxaldehyde is unique due to its specific arrangement of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in medicinal chemistry make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
6-(1,3-oxazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(11-7)9-4-10-6-13-9/h1-6H |
Clave InChI |
RXEKLHPSYPBHRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CN=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)

![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)

![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)



![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)




